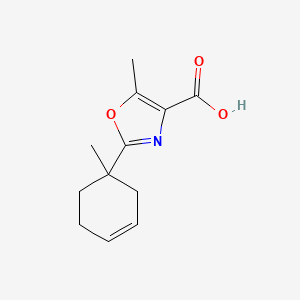

5-Methyl-2-(1-methylcyclohex-3-en-1-yl)-1,3-oxazole-4-carboxylic acid

Description

Properties

CAS No. |

89724-36-7 |

|---|---|

Molecular Formula |

C12H15NO3 |

Molecular Weight |

221.25 g/mol |

IUPAC Name |

5-methyl-2-(1-methylcyclohex-3-en-1-yl)-1,3-oxazole-4-carboxylic acid |

InChI |

InChI=1S/C12H15NO3/c1-8-9(10(14)15)13-11(16-8)12(2)6-4-3-5-7-12/h3-4H,5-7H2,1-2H3,(H,14,15) |

InChI Key |

WQFDOJFIUMZDFB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(O1)C2(CCC=CC2)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(1-methylcyclohex-3-en-1-yl)-1,3-oxazole-4-carboxylic acid typically involves the formation of the oxazole ring and subsequent functionalization with a cyclohexene moiety. Key methods include:

1.1 Cyclization of Precursors

Oxazole rings can be synthesized via cyclization reactions involving precursors such as carboxylic acids or amides. For this compound:

- Reaction Conditions: Acidic or basic environments are commonly employed, with solvents like dichloromethane (DCM) or ethanol. Catalysts such as p-toluenesulfonic acid or sodium hydroxide are used to facilitate cyclization.

- Temperature: Reactions are typically conducted at moderate temperatures (e.g., 60–80°C) to ensure optimal yield without decomposition.

Optimization Strategies

To improve yields and purity, several techniques have been adopted:

2.1 Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction rates and enhances yields by providing uniform heating:

- Advantages: Reduced reaction times and improved product purity due to precise temperature control.

2.2 Continuous Flow Reactors

Industrial-scale synthesis often employs continuous flow reactors:

- Benefits: Consistent quality control and scalability for large-scale production.

Experimental Data

The table below summarizes key experimental conditions for the synthesis:

Notes on Reaction Mechanism

The mechanism for the synthesis involves:

- Formation of the oxazole ring through nucleophilic attack on electrophilic centers.

- Introduction of the cyclohexene moiety via substitution reactions.

- Optimization of reaction conditions to prevent side reactions and degradation.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(1-methylcyclohex-3-en-1-yl)oxazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.

Reduction: Reduction of oxazole derivatives to corresponding amines using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions on the oxazole ring, often facilitated by catalysts like palladium.

Common Reagents and Conditions

Oxidation: Manganese dioxide, room temperature.

Reduction: Lithium aluminum hydride, anhydrous conditions.

Substitution: Palladium catalysts, elevated temperatures.

Major Products

Oxidation: Formation of oxazole derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted oxazole compounds.

Scientific Research Applications

5-Methyl-2-(1-methylcyclohex-3-en-1-yl)oxazole-4-carboxylic acid has several applications in scientific research:

Medicinal Chemistry: Used as a scaffold for the development of antimicrobial and anticancer agents.

Materials Science: Incorporated into polymers to enhance their thermal and mechanical properties.

Biological Studies: Investigated for its potential to inhibit biofilm formation in pathogenic bacteria.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(1-methylcyclohex-3-en-1-yl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. The exact pathways and targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural variations among oxazole-4-carboxylic acid derivatives include:

- Substituents at position 2 : The target compound’s 1-methylcyclohex-3-en-1-yl group contrasts with phenyl (e.g., 5-methyl-2-phenyl-1,3-oxazole-4-carboxylic acid, CAS 18735-74-5), thiophen-2-yl (e.g., 5-methyl-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acid, CAS 1016526-89-8), or trifluoromethylphenyl groups (e.g., 5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid) .

- Positional isomerism : For example, 4-methyl-2-phenyl-1,3-oxazole-5-carboxylic acid (CAS 91137-55-2) differs in the placement of the methyl and carboxylic acid groups .

Physicochemical Properties

| Compound Name | Substituent at Position 2 | Molecular Weight | Melting Point (°C) | LogP (Predicted) |

|---|---|---|---|---|

| 5-Methyl-2-(1-methylcyclohex-3-en-1-yl)-... | 1-methylcyclohex-3-en-1-yl | ~249.3* | N/A | ~2.5 (lipophilic) |

| 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid | Phenyl | 203.19 | 182–183 | 1.8 |

| 4-Methyl-2-phenyl-1,3-oxazole-5-carboxylic acid | Phenyl | 203.19 | 239–242 | 1.7 |

| 5-Methyl-2-(thiophen-2-yl)-... | Thiophen-2-yl | 209.22 | N/A | 1.9 |

*Calculated based on molecular formula (C₁₃H₁₇NO₃). Key observations:

- The 1-methylcyclohex-3-en-1-yl group introduces steric bulk and a non-planar structure, likely reducing crystallinity (lower melting point) compared to phenyl-substituted analogs .

- The electron-withdrawing trifluoromethyl group (e.g., in 5-methyl-2-[4-(trifluoromethyl)phenyl]-...) increases acidity and polarity compared to the cyclohexenyl group .

Commercial Availability

- Phenyl- and thiophene-substituted oxazoles are commercially available (e.g., 5-methyl-2-phenyl-... at JPY 94,400/5g ; 5-methyl-2-(thiophen-2-yl)-... via Chembase ).

Biological Activity

5-Methyl-2-(1-methylcyclohex-3-en-1-yl)-1,3-oxazole-4-carboxylic acid is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structure, mechanisms of action, and biological applications, supported by relevant case studies and research findings.

Synthesis and Structural Characteristics

The synthesis of 5-Methyl-2-(1-methylcyclohex-3-en-1-yl)-1,3-oxazole-4-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides. Common methods include using reagents like diethylaminosulfur trifluoride (DAST) or manganese dioxide for oxidation processes. These synthetic routes allow for the formation of stable oxazole derivatives that exhibit significant biological properties.

Chemical Properties:

| Property | Value |

|---|---|

| CAS No. | 89724-36-7 |

| Molecular Formula | C12H15NO3 |

| Molecular Weight | 221.25 g/mol |

| IUPAC Name | 5-methyl-2-(1-methylcyclohex-3-en-1-yl)-1,3-oxazole-4-carboxylic acid |

| InChI Key | WQFDOJFIUMZDFB-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes involved in metabolic pathways. The specific mechanisms can vary based on the biological context, such as antimicrobial or anticancer activities .

Antimicrobial Properties

5-Methyl-2-(1-methylcyclohex-3-en-1-yl)-1,3-oxazole-4-carboxylic acid has been investigated for its potential to inhibit biofilm formation in pathogenic bacteria, an essential factor in bacterial resistance. In vitro studies have shown promising results against several bacterial strains, including Escherichia coli and Staphylococcus aureus.

Anticancer Activity

Recent studies have highlighted its potential as an anticancer agent. For instance, a study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to induce oxidative stress in cancer cells has been a focal point in understanding its anticancer properties .

Case Studies and Research Findings

-

Antimicrobial Activity Evaluation :

A study evaluated the antibacterial effects of various oxazole derivatives, including 5-Methyl-2-(1-methylcyclohex-3-en-1-yl)-1,3-oxazole-4-carboxylic acid against E. coli and Bacillus subtilis. The results indicated a strong inhibitory effect, suggesting its potential use in developing new antimicrobial agents . -

Cytotoxicity Studies :

In a study focusing on cancer treatment, this compound was tested against breast cancer cell lines. It was found to significantly reduce cell viability at concentrations as low as 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis . -

Biofilm Inhibition :

Another research highlighted the compound's ability to disrupt biofilm formation in Pseudomonas aeruginosa, a common pathogen associated with chronic infections. This property could be crucial for therapeutic applications in treating biofilm-related infections.

Comparison with Similar Compounds

To understand the uniqueness of 5-Methyl-2-(1-methylcyclohex-3-en-1-yl)-1,3-oxazole-4-carboxylic acid, it is beneficial to compare it with similar compounds:

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| Macrooxazole D | Antimicrobial | Hydroxybenzyl substitution |

| Aleglitazar | Antidiabetic | Oxazole derivative |

| Ditazole | Platelet aggregation inhibitor | Distinct structural properties |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 5-methyl-2-(1-methylcyclohex-3-en-1-yl)-1,3-oxazole-4-carboxylic acid?

- Methodological Answer : Synthesis typically involves cyclocondensation of precursors like ethyl acetoacetate and phenylhydrazine, followed by hydrolysis. For oxazole ring formation, refluxing with sodium acetate in acetic acid is effective . Alternative routes include Vilsmeier-Haack formylation to introduce aldehyde groups, which are further functionalized using nucleophilic reagents . Purification often involves recrystallization from DMF/acetic acid mixtures .

Q. How is the compound characterized post-synthesis?

- Methodological Answer : Key techniques include:

- Melting Point Analysis : Determines purity and consistency with literature values (e.g., analogous oxazole derivatives show melting points between 182–242°C) .

- Spectroscopy : IR confirms carbonyl (C=O) and oxazole ring vibrations, while - and -NMR elucidate substituent positions and cyclohexenyl geometry .

- X-ray Crystallography : Resolves crystal packing and stereochemistry, as demonstrated in structurally related bromophenoxy-oxazole derivatives .

Q. What are the recommended storage conditions to ensure stability?

- Methodological Answer : Store in airtight containers under inert gas (e.g., nitrogen) at –20°C to prevent oxidation or hydrolysis. Avoid exposure to strong oxidizers and humidity, as recommended for analogous carboxylic acid derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodological Answer :

- Catalyst Optimization : Use KCO as a base in nucleophilic substitutions to enhance regioselectivity .

- Temperature Control : Maintain reflux temperatures (e.g., 80–100°C) to suppress side reactions during cyclocondensation .

- Purification : Gradient recrystallization (e.g., DMF/acetic acid) removes unreacted starting materials .

Q. What strategies resolve discrepancies between experimental and computational spectral data?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas to rule out impurities .

- DFT Calculations : Compare experimental NMR chemical shifts with B3LYP/6-31G(d)-predicted values to identify conformational mismatches .

Q. How are computational methods applied to study reactivity and electronic properties?

- Methodological Answer :

- Density Functional Theory (DFT) : Models HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, the oxazole ring’s electron-deficient nature can be quantified via Mulliken charges .

- Molecular Dynamics (MD) : Simulates solvation effects on stability, crucial for designing derivatives with improved bioavailability .

Q. What approaches assess biological activity in vitro?

- Methodological Answer :

- Enzyme Inhibition Assays : Screen against targets like cyclooxygenase (COX) using fluorometric or colorimetric readouts. Pyrazole-4-carboxylic acid analogs show promise as anti-inflammatory agents .

- SAR Studies : Modify substituents (e.g., methyl or halogens) on the cyclohexenyl ring to correlate structural changes with bioactivity .

Q. How to design derivatives for structure-activity relationship (SAR) exploration?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.